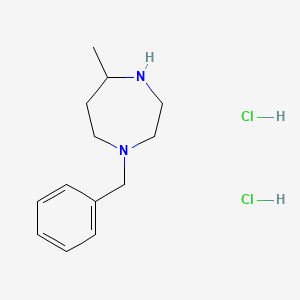![molecular formula C18H11ClO B14020207 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is a chemical compound with the molecular formula C18H11ClO and a molecular weight of 278.73 g/mol This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a butadienone moiety
Métodos De Preparación
The synthesis of 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-iodophenylacetylene and 2-phenylethynyl bromide.
Coupling Reaction: The first step involves a Sonogashira coupling reaction between 5-chloro-2-iodophenylacetylene and 2-phenylethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of Butadienone: The resulting product undergoes further reactions, including deprotection and oxidation, to form the butadienone moiety.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and oxidizing or reducing agents.
Aplicaciones Científicas De Investigación
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2-buten-1-one: This compound has a similar structure but lacks the butadienone moiety, which may affect its reactivity and applications.
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-pentadien-1-one:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct reactivity and wide range of applications.
Propiedades
Fórmula molecular |
C18H11ClO |
|---|---|
Peso molecular |
278.7 g/mol |
InChI |
InChI=1S/C18H11ClO/c1-2-6-18(20)17-13-16(19)12-11-15(17)10-9-14-7-4-3-5-8-14/h3-8,11-13H,1H2 |
Clave InChI |
JRLCUSSOSSFUGK-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC(=O)C1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)



![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)


![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
